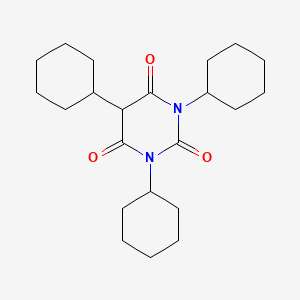
Barbituric acid, 1,3,5-tricyclohexyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Barbituric acid, 1,3,5-tricyclohexyl- is a derivative of barbituric acid, which is a compound based on a pyrimidine heterocyclic skeleton Barbituric acid itself is not pharmacologically active but serves as the parent compound for barbiturate drugs
Métodos De Preparación
The synthesis of 1,3,5-tricyclohexyl barbituric acid typically involves the reaction of N,N’-dicyclohexyl urea with malonic acid in the presence of glacial acetic acid and acetic anhydride. This reaction produces the desired barbituric acid derivative, which is then crystallized, filtered, and dried to obtain a refined product . This method is efficient, yielding a high-purity product with a reasonable production cost.
Análisis De Reacciones Químicas
1,3,5-tricyclohexyl barbituric acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, although detailed studies on its oxidation products are limited.
Reduction: Reduction reactions can modify the cyclohexyl groups or the barbituric acid core.
Substitution: The compound can participate in substitution reactions, where one or more of the cyclohexyl groups can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. .
Aplicaciones Científicas De Investigación
1,3,5-tricyclohexyl barbituric acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Mecanismo De Acción
The mechanism of action of 1,3,5-tricyclohexyl barbituric acid involves its interaction with specific molecular targets, such as GABA receptors in the central nervous system. By binding to these receptors, the compound can modulate synaptic inhibition, leading to sedative and anticonvulsant effects. The pathways involved include the potentiation of GABAergic transmission and inhibition of excitatory neurotransmitter release .
Comparación Con Compuestos Similares
1,3,5-tricyclohexyl barbituric acid can be compared with other barbituric acid derivatives, such as:
Phenobarbital: A long-acting barbiturate used as an anticonvulsant and sedative.
Thiopental: A short-acting barbiturate used for anesthesia induction.
Propiedades
Número CAS |
747-78-4 |
|---|---|
Fórmula molecular |
C22H34N2O3 |
Peso molecular |
374.5 g/mol |
Nombre IUPAC |
1,3,5-tricyclohexyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C22H34N2O3/c25-20-19(16-10-4-1-5-11-16)21(26)24(18-14-8-3-9-15-18)22(27)23(20)17-12-6-2-7-13-17/h16-19H,1-15H2 |
Clave InChI |
QTTNFALEHFHMAW-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)C2C(=O)N(C(=O)N(C2=O)C3CCCCC3)C4CCCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


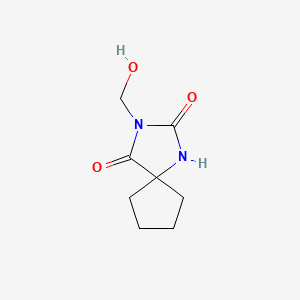
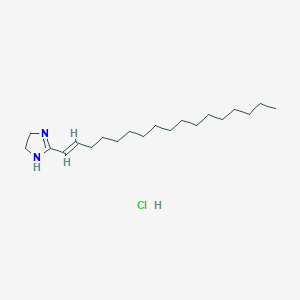
![((1R,5S)-8-(tert-Butoxycarbonyl)-8-azabicyclo[3.2.1]oct-3-en-3-yl)boronic acid pinacol ester](/img/structure/B13799946.png)
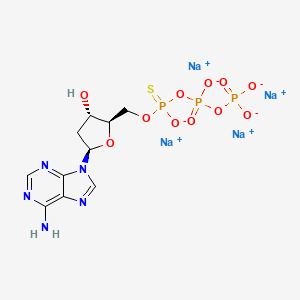


![Thieno[3,4-b][1,4]benzodioxin, 4a,5,6,7,8,8a-hexahydro](/img/structure/B13799966.png)


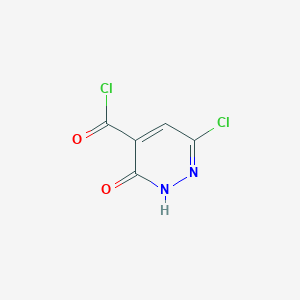
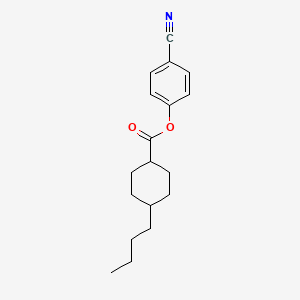

![N-[(4-aminophenyl)carbamothioyl]-4-chlorobutanamide](/img/structure/B13800010.png)

